Benzyl 6-aminoindoline-1-carboxylate
Description
Properties
Molecular Formula |
C16H16N2O2 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
benzyl 6-amino-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H16N2O2/c17-14-7-6-13-8-9-18(15(13)10-14)16(19)20-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11,17H2 |
InChI Key |
CGPKSVBZIKYPRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Sequential Protection and Deprotection
A 10-step synthesis from 4-nitroindole illustrates the interplay of protective groups:
-
TIPS protection of indole nitrogen.
-
Nitro reduction to amine.
-
Boc protection using Boc anhydride and DMAP.
-
Bromination with NBS, followed by lithiation-induced Boc migration.
-
Esterification with benzyl alcohol under acidic conditions.
Key step : Lithiation of 3-bromoindole derivative 11 with n-BuLi induces Boc migration, enabling carboxylate formation at position 1.
One-Pot Esterification-Amination
Combining steps 2 and 3, a one-pot procedure minimizes intermediate isolation:
-
Indoline-1-carboxylic acid, benzyl alcohol, and ZnCl₂ are refluxed with HCl gas.
-
Post-esterification, the crude product is nitrated and reduced in situ.
This method reduces purification steps but requires precise stoichiometric control to avoid over-nitration.
Challenges and Optimization Strategies
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-aminoindoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
Benzyl 6-aminoindoline-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl 6-aminoindoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, or it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinctions:
*Estimated based on tert-butyl analog .
Physicochemical Properties
- Spectroscopic Data : HRMS for benzyl indole carboxylates (e.g., [M+H]+ = 266.1163) and tert-butyl analogs (ChemSpider ID 10691534) provide benchmarks for structural confirmation.
Q & A
Q. What are the optimal synthetic routes for Benzyl 6-aminoindoline-1-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including protection/deprotection of functional groups and catalytic coupling reactions. For example, analogous benzyl carboxylates are synthesized via nucleophilic substitution or esterification under mild conditions (e.g., THF reflux with NaOH for hydrolysis) . Key considerations:
- Reagent selection : Use benzyl chloroformate for carboxylate protection.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry of amine intermediates.
Q. How can the structure of this compound be confirmed post-synthesis?
Employ a combination of spectroscopic and crystallographic methods:
Q. What are the standard hydrolysis conditions for cleaving the benzyl ester group in this compound?
Basic hydrolysis (e.g., NaOH in THF/HO under reflux for 4–6 hours) efficiently cleaves the ester to yield the free carboxylic acid. For acid-sensitive intermediates, catalytic hydrogenation (H, Pd/C) is preferred .
Advanced Research Questions
Q. How do structural analogs of this compound compare in reactivity and bioactivity?
Comparative studies on analogs (e.g., pyridine- or piperidine-substituted derivatives) reveal:
Q. What strategies resolve contradictions in catalytic efficiency data during esterification reactions?
Contradictions often arise from solvent polarity or catalyst loading. Address this by:
- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, catalyst concentration) .
- Kinetic modeling : Fit time-conversion data to pseudo-first-order models to identify rate-limiting steps .
Q. How can impurities in this compound synthesis be identified and mitigated?
- HPLC-MS : Detect trace byproducts (e.g., dehalogenated intermediates).
- Process optimization : Introduce scavenger resins or gradient recrystallization to remove residual metals or unreacted starting materials .
Q. What crystallographic challenges arise in resolving the indoline core, and how are they addressed?
The indoline ring’s flexibility can lead to disordered structures. Solutions include:
- Low-temperature data collection : Reduces thermal motion artifacts.
- SHELXD/SHELXE : Leverage dual-space algorithms for phase refinement in ambiguous electron density regions .
Methodological Best Practices
Q. How should researchers handle discrepancies in biological activity data across assays?
- Normalization : Express activity relative to a positive control (e.g., IC values standardized against reference inhibitors).
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to assess inter-assay variability .
Q. What safety protocols are critical when working with benzyl carboxylate derivatives?
Q. How can computational tools enhance the design of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
